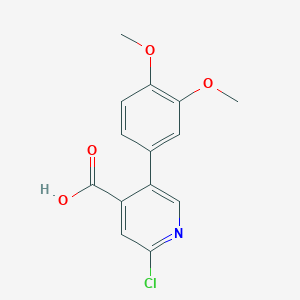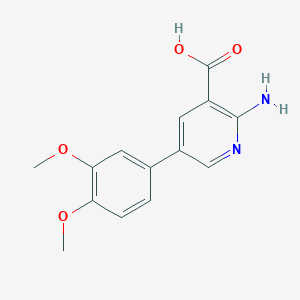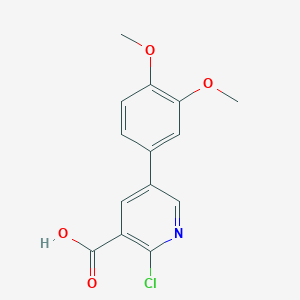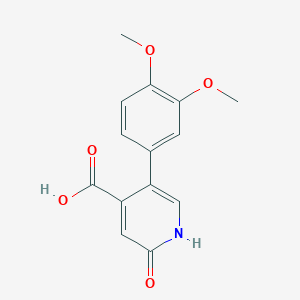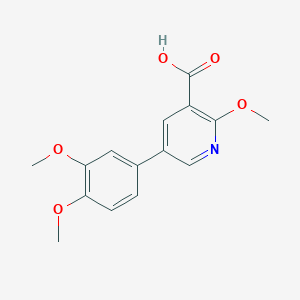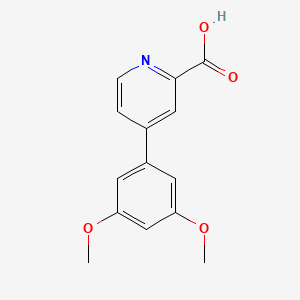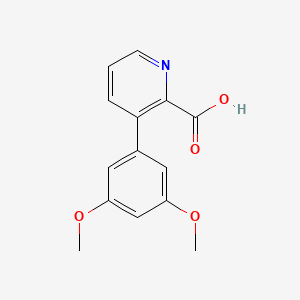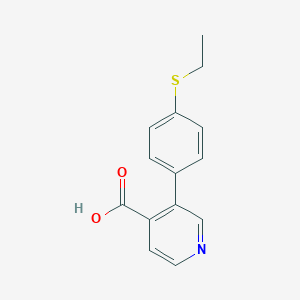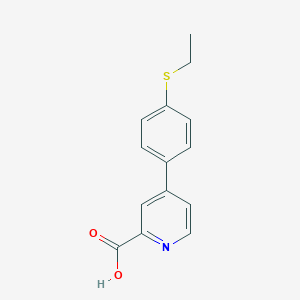
4-(4-Ethylthiophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylthiophenyl)picolinic acid (4EtPPA) is a small molecule organic compound with a variety of applications in scientific research. It is a strong inhibitor of several enzymes, and its ability to interact with a wide range of proteins makes it a valuable tool in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylthiophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is a strong inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), xanthine oxidase (XO), and matrix metalloproteinase-2 (MMP-2). It is also used as a probe to study protein-protein interactions, to investigate the structure and function of proteins, and to study the mechanism of action of drugs. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% is used in the study of metabolic pathways, and as an antioxidant agent.
Wirkmechanismus
4-(4-Ethylthiophenyl)picolinic acid, 95% is a small molecule inhibitor of several enzymes. It binds to the active site of the enzyme and blocks the enzyme’s activity. The binding of 4-(4-Ethylthiophenyl)picolinic acid, 95% to the enzyme results in a conformational change, which affects the enzyme’s ability to catalyze its reaction.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit the activity of xanthine oxidase (XO), which is involved in the metabolism of purines. Furthermore, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of extracellular matrix proteins. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Ethylthiophenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is a strong inhibitor of several enzymes, making it a useful tool for studying enzyme activity. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% is a potent antioxidant, making it a useful agent for studying oxidative stress.
The main limitation of 4-(4-Ethylthiophenyl)picolinic acid, 95% is its low solubility in aqueous solutions. This can make it difficult to dissolve in aqueous solutions, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(4-Ethylthiophenyl)picolinic acid, 95% research. One potential direction is to investigate its potential use in drug design and development. 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used as a lead compound for the development of new drugs that target specific enzymes. Another potential direction is to investigate its potential use as an antioxidant agent. This could involve studying its ability to scavenge free radicals and protect cells from oxidative damage. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used to study protein-protein interactions, which could lead to a better understanding of the structure and function of proteins.
Synthesemethoden
4-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-ethylthiophenol with picolinic anhydride in the presence of pyridine and acetic anhydride. This reaction results in the formation of 4-(4-Ethylthiophenyl)picolinic acid, 95% and a by-product of acetic acid. The second step involves the purification of 4-(4-Ethylthiophenyl)picolinic acid, 95% by recrystallization from aqueous ethanol.
Eigenschaften
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFQWSMVZJPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

